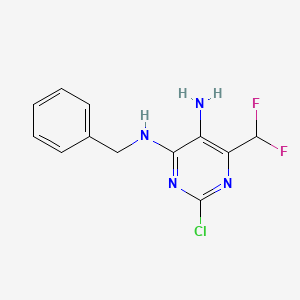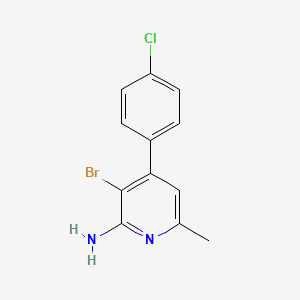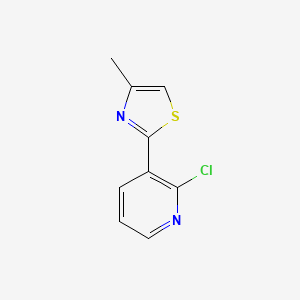
2-(5-((3-Fluorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((3-Fluorofenoxi)metil)-1,3,4-oxadiazol-2-il)anilina es un complejo compuesto orgánico que ha despertado interés en varios campos de la investigación científica. Este compuesto presenta una estructura única que incluye un grupo fluorofenoxi, un anillo oxadiazol y una porción de anilina. Sus propiedades químicas distintivas lo convierten en un tema valioso para estudios en química, biología, medicina e industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-((3-Fluorofenoxi)metil)-1,3,4-oxadiazol-2-il)anilina generalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. Una ruta común implica la reacción de 3-fluorofenol con clorometil metil éter para formar cloruro de 3-fluorofenoximetil. Este intermedio luego se hace reaccionar con hidrato de hidracina para producir 3-fluorofenoximetil hidracina. El siguiente paso implica la ciclización de este intermedio con disulfuro de carbono para formar el anillo oxadiazol. Finalmente, el intermedio oxadiazol se acopla con anilina en condiciones apropiadas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-((3-Fluorofenoxi)metil)-1,3,4-oxadiazol-2-il)anilina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrófila, particularmente en la porción de anilina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos como los halógenos, los ácidos y las bases pueden facilitar las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
2-(5-((3-Fluorofenoxi)metil)-1,3,4-oxadiazol-2-il)anilina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 2-(5-((3-Fluorofenoxi)metil)-1,3,4-oxadiazol-2-il)anilina implica su interacción con objetivos moleculares y vías específicas. El grupo fluorofenoxi y el anillo oxadiazol juegan papeles cruciales en su actividad biológica. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y conduciendo a diversos efectos fisiológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(3-Fluorofenoxi)-5-(trifluorometil)anilina
- 3-[(3-fluorofenoxi)metil]anilina clorhidrato
- 2-fluoro-6-(3-fluorofenoxi)anilina
Singularidad
2-(5-((3-Fluorofenoxi)metil)-1,3,4-oxadiazol-2-il)anilina destaca por su combinación única de un grupo fluorofenoxi, un anillo oxadiazol y una porción de anilina. Esta combinación imparte propiedades químicas y biológicas distintivas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H12FN3O2 |
|---|---|
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
2-[5-[(3-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H12FN3O2/c16-10-4-3-5-11(8-10)20-9-14-18-19-15(21-14)12-6-1-2-7-13(12)17/h1-8H,9,17H2 |
Clave InChI |
QLTFNPCRDMBDCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC(=CC=C3)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)

![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)


![1-(4-Ethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786456.png)

